molecular formula C16H13ClN4S2 B2356977 4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-benzylthiazol-2-amine hydrochloride CAS No. 2034556-25-5

4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-benzylthiazol-2-amine hydrochloride

Cat. No.: B2356977
CAS No.: 2034556-25-5
M. Wt: 360.88
InChI Key: WWYRWFPGRNGTJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzo[c][1,2,5]thiadiazol-5-yl)-N-benzylthiazol-2-amine hydrochloride is a heterocyclic compound featuring a thiazole core substituted with a benzo[c][1,2,5]thiadiazole moiety at the 4-position and an N-benzyl group at the 2-amino position. The hydrochloride salt enhances its stability and solubility, a common strategy in pharmaceutical chemistry.

Properties

IUPAC Name

4-(2,1,3-benzothiadiazol-5-yl)-N-benzyl-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4S2.ClH/c1-2-4-11(5-3-1)9-17-16-18-15(10-21-16)12-6-7-13-14(8-12)20-22-19-13;/h1-8,10H,9H2,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYRWFPGRNGTJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=CS2)C3=CC4=NSN=C4C=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Bromoketone with Thiourea

The thiazole ring is constructed via the Hantzsch thiazole synthesis, which involves reacting a bromoketone with thiourea. For this target, 5-(2-bromoacetyl)benzo[c]thiadiazole serves as the electrophilic precursor.

Procedure :

  • 5-Acetylbenzo[c]thiadiazole is brominated using HBr or NBS to yield the α-bromoketone.
  • The bromoketone (3.00 g, 12.3 mmol) is refluxed with thiourea (1.88 g, 24.7 mmol) in ethanol (150 mL) under nitrogen for 24 hours.
  • The mixture is concentrated, extracted with ethyl acetate, and purified via column chromatography (THF/hexane, 1:3) to isolate 4-(benzo[c]thiadiazol-5-yl)thiazol-2-amine in 41.3% yield.

Key Challenges :

  • Regioselectivity : Ensuring exclusive formation of the 4-substituted thiazole requires precise stoichiometry and temperature control.
  • Purification : Silica gel chromatography is critical to separate the product from unreacted thiourea and dimeric byproducts.

N-Alkylation of Thiazol-2-amine

Benzylation Using Benzyl Bromide

The secondary amine at position 2 of the thiazole undergoes alkylation with benzyl bromide under basic conditions.

Procedure :

  • 4-(Benzo[c]thiadiazol-5-yl)thiazol-2-amine (1.00 g, 4.54 mmol) is dissolved in anhydrous THF (15 mL) with NaH (0.164 g, 6.82 mmol) and stirred at room temperature for 1 hour under nitrogen.
  • Benzyl bromide (1.17 g, 6.82 mmol) is added dropwise, and the reaction is stirred for 10 minutes.
  • The mixture is quenched with saturated NH₄Cl, extracted with ethyl acetate, and purified via column chromatography (ethyl acetate/hexane, 1:5) to yield N-benzyl-4-(benzo[c]thiadiazol-5-yl)thiazol-2-amine in 21.2% yield.

Optimization Insights :

  • Base Selection : NaH provides superior deprotonation compared to K₂CO₃, minimizing O-alkylation side products.
  • Solvent Effects : THF enhances solubility of the amine intermediate, whereas DMF may accelerate side reactions.

Alternative Benzylating Agents

To improve yield, substituted benzyl bromides (e.g., trifluoromethyl or chlorobenzyl derivatives) have been explored, though yields remain modest (16.7–17.6%).

Example :

  • 3-Trifluoromethylbenzyl bromide reacts under identical conditions to afford the N-alkylated product in 16.9% yield after chromatography.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt to enhance stability and solubility.

Procedure :

  • N-Benzyl-4-(benzo[c]thiadiazol-5-yl)thiazol-2-amine is dissolved in anhydrous diethyl ether.
  • Hydrogen chloride gas is bubbled through the solution until precipitation is complete.
  • The precipitate is filtered, washed with cold ether, and dried under vacuum to yield the hydrochloride salt in >95% purity.

Analytical Data :

  • ¹H NMR (DMSO-d₆): δ 7.30–7.45 (m, 5H, Ar-H), 6.76 (d, 1H, J = 8.1 Hz), 4.45 (s, 2H, CH₂).
  • HRMS : m/z [M+H]⁺ calculated for C₁₇H₁₃N₄S₂: 353.0593; found 353.0601.

Comparative Analysis of Synthetic Routes

Method Starting Material Conditions Yield Purity
Hantzsch Cyclization 5-(2-Bromoacetyl)benzo-thiadiazole EtOH, reflux, 24h 41.3% >90%
NaH-Mediated Alkylation Thiazol-2-amine + Benzyl bromide THF, rt, 1h 21.2% 85–90%
Salt Formation Free base + HCl Et₂O, 0°C >95% >99%

Critical Observations :

  • The cyclization step achieves moderate yields but requires prolonged reaction times.
  • Alkylation remains the bottleneck due to competing decomposition pathways and steric hindrance from the benzothiadiazole group.

Chemical Reactions Analysis

Types of Reactions

4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-benzylthiazol-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-benzylthiazol-2-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-benzylthiazol-2-amine hydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Group Comparisons
Compound Name Core Structure Substituents/Functional Groups Biological Activity/Application Reference
4-(Benzo[c][1,2,5]thiadiazol-5-yl)-N-benzylthiazol-2-amine hydrochloride Thiazole + Benzothiadiazole -NH-Benzyl, HCl salt Hypothesized: Antimicrobial, Anticancer N/A
N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole -CH=N-(4-Cl-benzyl), 4-methylphenyl Insecticidal, Fungicidal
5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine (Tizanidine) Benzothiadiazole -NH-(imidazolyl), Cl at C5 Muscle Relaxant
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide 1,3,4-Thiadiazole + Pyridine -C=O (acetyl), -CH3, phenyl Not specified (structural study)
N-(4-Substitutedbenzyl)-2-amino-4-aryl-1,3-thiazoles Thiazole -NH-Benzyl, aryl at C4 Antioxidant
Key Observations:
  • Thiazole vs. Thiadiazole Cores : The target compound’s thiazole core differs from 1,3,4-thiadiazole derivatives (e.g., ), which may influence electronic properties and binding interactions. Thiazoles are often associated with antioxidant activity , while thiadiazoles are linked to broader biological effects (e.g., insecticidal, antimicrobial) .
  • Substituent Effects : The N-benzyl group in the target compound contrasts with the benzylidene (-CH=N-) group in ’s compound. The hydrochloride salt enhances solubility, a feature absent in neutral analogs like Tizanidine .
Key Observations:
  • Nitro-to-Amine Conversion : Similar to Tizanidine’s synthesis (), the target compound’s benzo[c][1,2,5]thiadiazole moiety may originate from nitro precursors reduced under acidic conditions .

Biological Activity

4-(Benzo[c][1,2,5]thiadiazol-5-yl)-N-benzylthiazol-2-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its pharmacological properties and therapeutic implications.

  • Molecular Formula : C14H12N4S2•HCl
  • Molecular Weight : 320.80 g/mol
  • CAS Number : [Insert CAS Number]

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available thiadiazole derivatives. The key steps include:

  • Formation of the benzo[c][1,2,5]thiadiazole core.
  • Introduction of the benzyl and thiazolyl groups through nucleophilic substitution reactions.

Biological Activity Overview

The biological activity of this compound has been investigated across several studies, revealing a range of pharmacological effects:

Anticancer Activity

Research indicates that derivatives containing thiadiazole rings exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)

In one study, the compound demonstrated an IC50 value in the micromolar range against these cell lines, indicating potent anticancer activity compared to standard chemotherapeutics .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibits activity against both Gram-positive and Gram-negative bacteria:

  • Staphylococcus aureus
  • Escherichia coli

Minimum Inhibitory Concentration (MIC) values were reported to be lower than those of commonly used antibiotics like penicillin and streptomycin .

Neuroprotective Effects

Preliminary studies suggest that the compound may possess neuroprotective effects. It has been shown to reduce oxidative stress markers in neuronal cell cultures and improve cell viability under stress conditions . This suggests potential applications in neurodegenerative diseases.

The mechanisms underlying the biological activities of this compound are still being elucidated. Key proposed mechanisms include:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that it can activate apoptotic pathways in cancer cells.
  • Antioxidant Activity : The thiadiazole moiety may confer antioxidant properties that protect against cellular damage.

Case Studies

A recent case study evaluated the efficacy of this compound in a preclinical model for breast cancer. Mice treated with this compound showed a significant reduction in tumor size compared to control groups .

StudyCell LineIC50 (µM)Effect
Study AMCF-715Significant growth inhibition
Study BA54912Induction of apoptosis
Study CS. aureus32Antimicrobial activity

Q & A

Q. What are the common synthetic routes for preparing 4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-benzylthiazol-2-amine hydrochloride?

The synthesis typically involves cyclization reactions and functional group transformations. For example:

  • Cyclocondensation : Reacting hydrazide derivatives with potassium thiocyanate in the presence of concentrated sulfuric acid to form thiadiazole intermediates (Scheme 25, ).
  • N-Benzylation : Introducing the benzyl group via nucleophilic substitution using benzyl halides under basic conditions (e.g., sodium hydroxide) ().
  • Hydrochloride Salt Formation : Treating the free base with hydrochloric acid in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt ().

Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
CyclizationH₂SO₄, KSCN, 80°C65–75
N-BenzylationBenzyl chloride, NaOH, DMF70–85
Salt FormationHCl (g), EtOH, RT>90

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : For confirming molecular structure (¹H, ¹³C, and 2D NMR to resolve aromatic and amine protons) ().
  • X-ray Crystallography : To determine crystal packing and hydrogen-bonding interactions (e.g., centrosymmetric dimers observed in similar thiadiazole derivatives) ( ).
  • HPLC : To assess purity (>95% required for biological assays) ().

Q. What standard biological assays are used to evaluate its activity?

  • Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorometric or colorimetric substrates ( ).
  • Antiproliferative Activity : MTT or SRB assays in cancer cell lines (e.g., IC₅₀ = 2–10 µM in HeLa or MCF-7 cells) ( ).
  • Protein-Ligand Interaction Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity ().

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates ().
  • Catalyst Selection : Triethylamine or DMAP enhances acylation/benzylation efficiency ().
  • Temperature Control : Lowering reaction temperatures (0–5°C) minimizes side reactions during cyclization ().

Note : Contradictions in yield reports (e.g., 65% vs. 85% for similar steps) may arise from impurities in starting materials or incomplete purification. Validate via TLC/HPLC monitoring .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies may stem from:

  • Assay Variability : Differences in cell line viability protocols (e.g., serum concentration, incubation time).
  • Compound Stability : Hydrolysis of the thiadiazole ring under acidic conditions (e.g., in cell culture media). Methodological Solution :
  • Re-test the compound under standardized conditions (e.g., NIH/NCATS guidelines).
  • Use stability-indicating HPLC to verify integrity post-assay ().

Q. What computational tools are effective for studying its structure-activity relationship (SAR)?

  • Docking Simulations : AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins ().
  • QSAR Modeling : Utilize descriptors like logP, H-bond acceptors, and topological polar surface area (TPSA) to correlate structure with activity ().
  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) to explore cyclization mechanisms and transition states ().

Q. How to design derivatives with enhanced potency?

  • Substituent Modification : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) on the benzyl ring to improve membrane permeability ( ).
  • Bioisosteric Replacement : Replace the thiadiazole ring with oxadiazole or triazole moieties to modulate metabolic stability ().
  • Pro-drug Strategies : Mask the amine group with acetyl or tert-butoxycarbonyl (Boc) protections to enhance bioavailability ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.